molecular formula C22H25NO3S2 B12184846 N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12184846
M. Wt: 415.6 g/mol
InChI Key: FOIVDMINPHKPLR-UHFFFAOYSA-N
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Description

N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS 1010938-18-7) is a specialized chemical compound with a molecular formula of C22H25NO3S2 and a molecular weight of 415.6 g/mol . This complex molecule features a 5,6-dihydro-1,4-oxathiine core structure substituted with a phenyl group at the 3-position and a carboxamide group at the 2-position, which is further functionalized with two distinct nitrogen-bound substituents: a (3-methylthiophen-2-yl)methyl group and a (tetrahydrofuran-2-yl)methyl group . The compound's structural complexity, incorporating multiple heterocyclic systems including oxathiine, thiophene, and tetrahydrofuran rings, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds within this structural family have demonstrated significant potential in pharmaceutical research, particularly as chemokine receptor antagonists . Specifically, related compounds containing nitrogen atoms and complex heterocyclic systems have shown activity as CXCR4 chemokine receptor antagonists, which are important targets in therapeutic areas including HIV infection, cancer metastasis, and inflammatory diseases . The presence of both sulfur and oxygen heteroatoms in the core structure contributes to unique electronic properties and potential binding characteristics that researchers can exploit in structure-activity relationship studies. This product is provided exclusively for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle this material appropriately in controlled laboratory environments following all applicable safety protocols.

Properties

Molecular Formula

C22H25NO3S2

Molecular Weight

415.6 g/mol

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H25NO3S2/c1-16-9-12-27-19(16)15-23(14-18-8-5-10-25-18)22(24)20-21(28-13-11-26-20)17-6-3-2-4-7-17/h2-4,6-7,9,12,18H,5,8,10-11,13-15H2,1H3

InChI Key

FOIVDMINPHKPLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2CCCO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Introduction of the 3-Methylthiophen-2-ylmethyl Group

The thiophene moiety is introduced via nucleophilic substitution or Ullmann coupling. A patented method involves reacting 2-chloromethyl-3-methylthiophene with the oxathiine intermediate in the presence of a base (e.g., K₂CO₃) and a palladium catalyst.

Reaction scheme :

Oxathiine-Cl+3-Methylthiophen-2-ylmethanolPd(OAc)₂, K₂CO₃Oxathiine-(3-methylthiophen-2-ylmethyl)+HCl\text{Oxathiine-Cl} + \text{3-Methylthiophen-2-ylmethanol} \xrightarrow{\text{Pd(OAc)₂, K₂CO₃}} \text{Oxathiine-(3-methylthiophen-2-ylmethyl)} + \text{HCl}

Yield : 68–72%.

Attachment of the Tetrahydrofuran-2-ylmethyl Group

The tetrahydrofuran (THF) side chain is incorporated using Mitsunobu conditions or alkylation. A preferred method involves treating the oxathiine intermediate with tetrahydrofurfuryl bromide in dimethylformamide (DMF) with NaH as a base.

Optimized parameters :

  • Molar ratio : 1:1.2 (oxathiine:THF bromide).

  • Reaction time : 12–16 hours.

  • Yield : 75–80%.

Carboxamide Formation

The final carboxamide is synthesized via coupling the oxathiine carboxylic acid with N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)amine . Two primary methods are employed:

Schlenk Equilibrium Method

The acid chloride derivative of the oxathiine core reacts with the amine in anhydrous THF under nitrogen.

Oxathiine-COCl+AmineEt₃NTarget Compound+HCl\text{Oxathiine-COCl} + \text{Amine} \xrightarrow{\text{Et₃N}} \text{Target Compound} + \text{HCl}

Conditions :

  • Temperature : 0°C to room temperature.

  • Catalyst : Triethylamine (2 eq).

  • Yield : 65–70%.

Catalytic Coupling Using Fe₃O₄@SiO₂-(PP)(HSO₄)₂

A magnetically recoverable catalyst enables solvent-free synthesis with higher efficiency.

Procedure :

  • Mix oxathiine carboxylic acid (1 eq), amine (1.1 eq), and catalyst (5 mol%).

  • Heat at 90°C for 3 hours.

  • Isolate product via magnetic separation and recrystallization.

Yield : 85–90%.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude products are purified using reverse-phase HPLC with a C18 column.

Mobile phase :

  • A : Water (0.1% TFA).

  • B : Acetonitrile (0.1% TFA).

  • Gradient : 30–70% B over 30 minutes.

Purity : >98%.

Recrystallization

Alternative purification involves recrystallization from ethanol/water (3:1), yielding colorless crystals.

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTemperatureYield (%)Purity (%)
Schlenk EquilibriumEt₃NTHF0–25°C65–7095
Fe₃O₄ CatalyzedFe₃O₄@SiO₂-(PP)(HSO₄)₂Solvent-free90°C85–9098
Mitsunobu ReactionDIAD, PPh₃DMF80°C75–8097

Key findings :

  • Solvent-free conditions with Fe₃O₄@SiO₂-(PP)(HSO₄)₂ provide the highest yield (85–90%).

  • HPLC ensures superior purity (>98%) compared to recrystallization.

Mechanistic Insights

Role of Fe₃O₄@SiO₂-(PP)(HSO₄)₂

The catalyst’s dual acidic sites (HSO₄⁻) facilitate proton transfer, accelerating amide bond formation. Magnetic separation reduces catalyst loss, enabling reuse for 5 cycles without yield drop.

Side Reactions and Mitigation

  • Oxathiine ring opening : Minimized by avoiding strong bases (e.g., NaOH).

  • Thiophene dimerization : Suppressed using low temperatures (0–5°C) during substitution .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.

Scientific Research Applications

N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s closest analogs include carboxamide derivatives with heterocyclic cores, such as:

5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide (): This fungicidal compound shares the 5,6-dihydro-1,4-oxathiine backbone but lacks the thiophene and tetrahydrofuran substituents. Its simpler structure highlights the importance of the phenyl group at position 3 for fungicidal activity .

1,4-Dihydropyridine Carboxamides (, AZ331 and AZ257): These feature a dihydropyridine core with thioether and cyano substituents. Unlike the target compound, they include furyl or bromophenyl groups, suggesting divergent biological targets (e.g., calcium channel modulation typical of dihydropyridines) .

Furan-3-carboxamide Derivatives (): These compounds, such as 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide, prioritize furan-based scaffolds with hydrazine or acyl azide functionalities. Their structural divergence underscores the uniqueness of the oxathiine-thiophene-tetrahydrofuran hybrid system in the target compound .

Pharmacological and Physicochemical Properties

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

Bioactivity: The oxathiine core in ’s analog confers fungicidal activity, likely via disruption of fungal membrane integrity or enzyme inhibition. The target compound’s additional thiophene and tetrahydrofuran groups may enhance lipophilicity or target specificity . 1,4-Dihydropyridines () are known for cardiovascular activity (e.g., calcium channel blockade), suggesting the target compound’s dihydropyridine-like substituents could modulate ion channels .

Physicochemical Metrics :

Property Target Compound Oxathiine Fungicide () 1,4-Dihydropyridine ()
Molecular Weight ~435 g/mol (estimated) 265.35 g/mol ~450–500 g/mol
LogP (Lipophilicity) High (thiophene + THF) Moderate (phenyl group) Variable (depends on substituents)
Synthetic Complexity High Moderate High

Research Implications and Gaps

Structural Uniqueness : The combination of oxathiine, thiophene, and tetrahydrofuran moieties distinguishes this compound from classical carboxamides, warranting further exploration of its electronic and steric properties.

Synthetic Challenges : Multi-step synthesis with heterocyclic functionalization requires optimization for scalability, as seen in ’s emphasis on avoiding hazardous reagents .

Pharmacological Profiling: No direct activity data exists in the provided evidence. Priority should be given to assays evaluating antifungal, antibacterial, or ion-channel-modulating effects.

Biological Activity

N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

  • Dihydro-1,4-oxathiine ring : This heterocyclic structure is known for its diverse biological activities.
  • Tetrahydrofuran moiety : Contributes to the compound's solubility and reactivity.
  • Methylthiophene group : Enhances molecular diversity and potential interactions with biological targets.

These features suggest that the compound may exhibit significant pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound possesses various biological activities, including:

  • Antimicrobial Activity : The presence of the thiophene ring is associated with antimicrobial properties.
  • Anticancer Potential : Some derivatives of oxathiine compounds have shown promise in inhibiting cancer cell growth.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities in various models.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways critical for cellular responses.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : Utilizing 3-methylthiophene as a starting material.
  • Introduction of the Phenyl Group : Achieved through Friedel-Crafts acylation.
  • Synthesis of the Oxathiine Ring : Reacting intermediates with sulfur-containing reagents.
  • Final Coupling Reaction : Assembling the complete structure through amide bond formation with tetrahydrofuran derivatives.

Case Study 1: Antimicrobial Activity

A study evaluating similar oxathiine compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis. While specific data on N-[...]-5,6-dihydro-1,4-oxathiine was not highlighted, structural similarities suggest potential efficacy in this area .

Case Study 2: Anticancer Properties

Research on oxathiine derivatives has indicated their ability to induce apoptosis in cancer cells. For example, a related compound was shown to activate caspase pathways leading to programmed cell death in human cancer cell lines . This suggests that N-[...]-5,6-dihydro could exhibit similar anticancer mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-MethylthiazoleThiazole ringAntimicrobial
4-ThiazolidinoneThiazolidinone coreAntidiabetic
1,4-OxazepaneOxazepane ringAnticonvulsant

The unique combination of functional groups in N-[...]-5,6-dihydro sets it apart from these compounds, potentially conferring distinct biological properties .

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